Vinyl perfluorononanoate
Overview
Description
Vinyl perfluorononanoate is a fluorinated monomer known for its unique properties. It is a highly fluorinated compound used in various applications, including coatings, adhesives, and sealants. The compound’s structure includes a vinyl group attached to a perfluorinated nonanoate chain, which imparts exceptional chemical resistance and stability.
Mechanism of Action
Target of Action
Vinyl perfluorononanoate is a type of perfluorinated compound (PFC), which are known for their unique chemical and physical properties . The primary targets of PFCs, including this compound, are nuclear receptors, specifically the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation.
Mode of Action
It is known that pfcs, including this compound, can activate pparα . This activation can lead to changes in gene expression, affecting various biological processes such as lipid metabolism and inflammation .
Biochemical Pathways
The activation of PPARα by this compound can affect several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and possibly others . The downstream effects of these changes can vary, potentially leading to various health effects.
Pharmacokinetics
The pharmacokinetics of this compound, like other PFCs, are characterized by major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups . .
Result of Action
Exposure to pfcs has been associated with various adverse effects in laboratory animal models, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Like other PFCs, this compound is persistent in the environment due to its chemical stability and resistance to degradation . This persistence can lead to widespread environmental contamination and potential human exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl perfluorononanoate can be synthesized through several methods. One common approach involves the reaction of perfluorononanoic acid with vinyl alcohol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Vinyl perfluorononanoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluoropolymers with unique properties.
Substitution Reactions: The vinyl group can participate in substitution reactions with other chemical species.
Addition Reactions: The compound can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiators such as peroxides or azo compounds are commonly used.
Substitution: Halogenating agents or nucleophiles can be employed.
Addition: Catalysts like transition metals may be used to facilitate the reaction.
Major Products:
Fluoropolymers: These are the primary products formed through polymerization.
Substituted Derivatives: Products of substitution reactions with modified functional groups.
Scientific Research Applications
Vinyl perfluorononanoate has a wide range of applications in scientific research:
Fluoropolymers and Ion-Exchange Membranes: It is used in developing functional fluoropolymers, particularly when copolymerized with tetrafluoroethylene.
Biomedical Applications: Vinyl polymers, including derivatives of this compound, are extensively researched for biomedical applications.
Water Treatment and Membrane Technology: Derivatives such as poly(vinylidene fluoride) are used in water treatment and membrane technologies due to their high thermal stability and chemical resistance.
Energy Storage Devices: Perfluorinated vinyl ethers are crucial in synthesizing fluoropolymers for energy storage devices.
Comparison with Similar Compounds
Vinyl perfluorononanoate can be compared with other similar compounds, such as:
Perfluorooctanoic Acid (PFOA): Both compounds are highly fluorinated, but this compound has a vinyl group that allows for polymerization.
Perfluorooctane Sulfonate (PFOS): Similar in terms of fluorination, but PFOS lacks the vinyl group and has different applications.
Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA): Used in fluoropolymer production, ADONA serves as an emulsifier and is functionally similar to this compound.
This compound stands out due to its unique combination of a vinyl group and a perfluorinated chain, making it highly versatile for various applications.
Properties
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMXLVPFPSANM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F17O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895929 | |
Record name | Ethenyl perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54640-64-1 | |
Record name | Ethenyl perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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